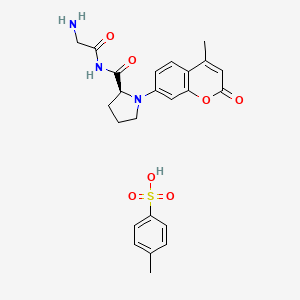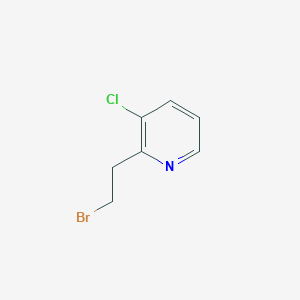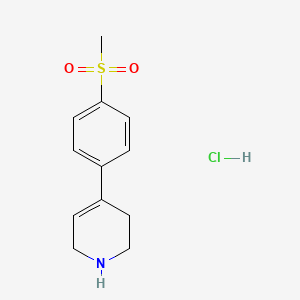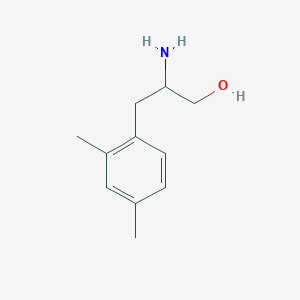
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group, an iodine atom, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole–azetidine hybrid is reacted with boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an iodine atom.
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine: Similar but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(Azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with fluorine or chlorine. This can lead to different biological activities and applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H8F3IN2 |
|---|---|
Peso molecular |
328.07 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-3-iodo-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3IN2/c10-9(11,12)6-1-7(13)8(15-4-6)5-2-14-3-5/h1,4-5,14H,2-3H2 |
Clave InChI |
SBDBGYZIKCXFSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)



![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)
![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)
